molecular formula C14H18N2 B14484367 4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine CAS No. 64352-79-0

4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine

Cat. No.: B14484367
CAS No.: 64352-79-0
M. Wt: 214.31 g/mol
InChI Key: ULTWCLDYGYQSRP-UHFFFAOYSA-N
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Description

4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine is a complex organic compound belonging to the class of naphthyridines This compound is characterized by its unique structure, which includes a phenyl group attached to a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable diene can lead to the formation of the desired naphthyridine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens, acids, or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted naphthyridines.

Scientific Research Applications

4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and resins, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

4a-Phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64352-79-0

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

4a-phenyl-2,3,4,5,6,7-hexahydro-1H-1,8-naphthyridine

InChI

InChI=1S/C14H18N2/c1-2-6-12(7-3-1)14-8-4-10-15-13(14)16-11-5-9-14/h1-3,6-7H,4-5,8-11H2,(H,15,16)

InChI Key

ULTWCLDYGYQSRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN=C2NC1)C3=CC=CC=C3

Origin of Product

United States

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